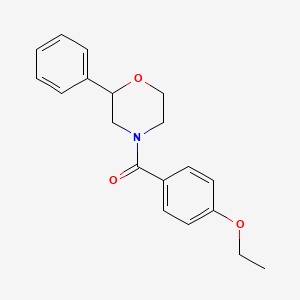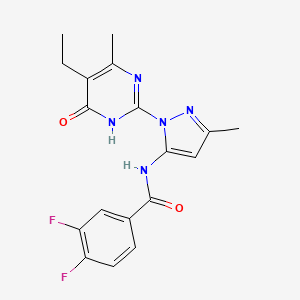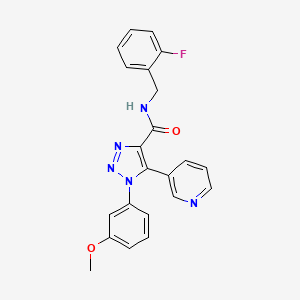
3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves a stepwise procedure. For instance, the N-substituted (prop-2-yn-1-yl)amines were synthesized using a stepwise procedure. Initially, propargyl bromide was slowly added drop by drop to a stirred solution of secondary amines in N,N-dimethylformamide, in the presence of K2CO3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Synthesis and Characterization
3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole serves as a precursor in the synthesis of diverse pyrazole derivatives. For instance, it has been utilized in the synthesis of new pyridazin-6-ones, pyridazin-6-imines, 4-pyridazinals, and pyridines, showcasing its versatility as a building block in organic synthesis (Sayed, Khalil, Ahmed, & Raslan, 2002). Additionally, the compound has been involved in the synthesis of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands, contributing to the development of novel coordination compounds (Guerrero et al., 2008).
Kinetic Studies
Kinetic studies have been conducted to understand the synthesis process of related pyrazole derivatives, such as 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, under solid–liquid phase transfer catalysis conditions assisted by ultrasound application. These studies provide insight into the reaction mechanisms and conditions favoring the formation of pyrazole compounds, highlighting the reactivity and potential applications of the 3,5-dimethyl pyrazole nucleus (Wang, Brahmayya, & Hsieh, 2015).
Structure Analysis
Structural analysis of related pyrazole compounds, such as 3,4-dimethyl-1H-yl-pyrazole, has been performed using techniques like infrared spectroscopy, nuclear magnetic resonance, and gas chromatography-mass spectrometry. These studies contribute to a deeper understanding of the molecular structure and properties of pyrazole derivatives, aiding in the design and synthesis of new compounds with desired characteristics (Dong-ge, 2009).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit antimicrobial activities , suggesting that their targets may include various enzymes or proteins essential for microbial growth and survival.
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can disrupt the normal function of the target, leading to the inhibition of microbial growth.
Pharmacokinetics
Similar compounds have been found to possess favorable adme profiles, suggesting good bioavailability .
Propriétés
IUPAC Name |
3,5-dimethyl-1-prop-2-ynylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-5-10-8(3)6-7(2)9-10/h1,6H,5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGBTEWONLZEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2,2-Dimethyl-3-(methylamino)-3-oxopropyl]-2-fluoro-5-formylbenzamide](/img/structure/B2905153.png)
![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2905154.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/no-structure.png)
![N,N'-(p-Phenylene)bis[tris(4-methylphenyl)phosphine imide]](/img/structure/B2905158.png)


![N-(benzo[d][1,3]dioxol-5-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2905161.png)
![1-[1-(3-Fluorophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2905162.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2905165.png)

![6-chloro-3-[(dimethylamino)methylene]-2,3-dihydro-4H-thiochromen-4-one](/img/structure/B2905170.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2905172.png)

